molecular formula C21H29FO3 B12004834 (8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12004834
M. Wt: 348.5 g/mol
InChI Key: UXQRVGWQURFJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione involves multiple steps, typically starting from a suitable steroid precursor. The synthetic route often includes fluorination at the 21st position and hydroxylation at the 11th position. Reaction conditions may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylation reagents like osmium tetroxide (OsO4) or selenium dioxide (SeO2)

Chemical Reactions Analysis

21-fluoro-11-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Major products formed from these reactions include various hydroxylated, fluorinated, or oxidized derivatives of the original compound.

Scientific Research Applications

21-fluoro-11-hydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation .

Comparison with Similar Compounds

21-fluoro-11-hydroxypregn-4-ene-3,20-dione can be compared with other corticosteroids such as:

The uniqueness of 21-fluoro-11-hydroxypregn-4-ene-3,20-dione lies in its specific structural modifications, which confer distinct pharmacological properties compared to other corticosteroids.

Properties

Molecular Formula

C21H29FO3

Molecular Weight

348.5 g/mol

IUPAC Name

17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO3/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,24H,3-8,10-11H2,1-2H3

InChI Key

UXQRVGWQURFJGJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CF)C)O

Origin of Product

United States

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